5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate
Description
5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a phenylpropyl group and a methanesulfonate ester.
Properties
CAS No. |
894773-86-5 |
|---|---|
Molecular Formula |
C18H22O6S2 |
Molecular Weight |
398.488 |
IUPAC Name |
[3-(5-methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate |
InChI |
InChI=1S/C18H22O6S2/c1-14-9-10-18(24-26(3,21)22)17(13-14)16(11-12-23-25(2,19)20)15-7-5-4-6-8-15/h4-10,13,16H,11-12H2,1-3H3 |
InChI Key |
PLWNVVFBYMNKJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C)C(CCOS(=O)(=O)C)C2=CC=CC=C2 |
Synonyms |
2-[3-(Methanesulfonyloxy)-1-phenylpropyl)-4-methylphenyl Methanesulfonate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate typically involves multi-step organic reactions. One common approach is the esterification of 3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonate group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ether, and ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Amines, thiols derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds share similar structural features and have been studied for their antimicrobial and anti-inflammatory activities.
3(5)-Substituted pyrazoles: These compounds exhibit similar reactivity and are used in the synthesis of heterocyclic systems.
Uniqueness
5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
